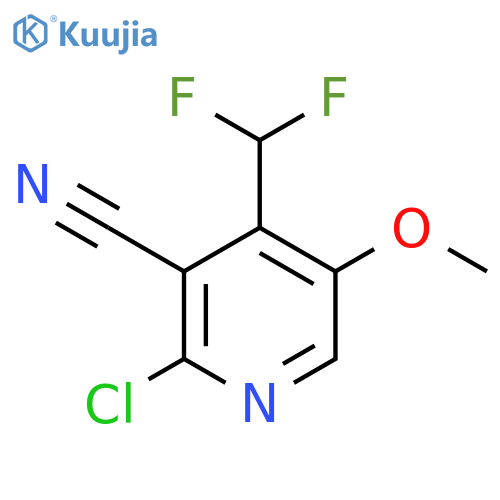Cas no 1805360-64-8 (2-Chloro-3-cyano-4-(difluoromethyl)-5-methoxypyridine)

1805360-64-8 structure
商品名:2-Chloro-3-cyano-4-(difluoromethyl)-5-methoxypyridine
CAS番号:1805360-64-8
MF:C8H5ClF2N2O
メガワット:218.587907552719
CID:4868249
2-Chloro-3-cyano-4-(difluoromethyl)-5-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-3-cyano-4-(difluoromethyl)-5-methoxypyridine
-
- インチ: 1S/C8H5ClF2N2O/c1-14-5-3-13-7(9)4(2-12)6(5)8(10)11/h3,8H,1H3
- InChIKey: WHXSZTGMHDLWOE-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C#N)C(C(F)F)=C(C=N1)OC
計算された属性
- せいみつぶんしりょう: 218.006
- どういたいしつりょう: 218.006
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 45.9
2-Chloro-3-cyano-4-(difluoromethyl)-5-methoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029051670-1g |
2-Chloro-3-cyano-4-(difluoromethyl)-5-methoxypyridine |
1805360-64-8 | 97% | 1g |
$1,534.70 | 2022-04-01 |
2-Chloro-3-cyano-4-(difluoromethyl)-5-methoxypyridine 関連文献
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
1805360-64-8 (2-Chloro-3-cyano-4-(difluoromethyl)-5-methoxypyridine) 関連製品
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
